2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone
Description
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is a chloroacetyl-substituted indoline derivative characterized by a methylsulfonyl group at the indoline nitrogen (N-1 position) and a ketone-linked chloroethyl moiety at the 5-position of the indoline ring.
Properties
IUPAC Name |
2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJIBLWYVHZNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone typically involves the reaction of indole derivatives with chloroacetyl chloride and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors . The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is being investigated for its potential in drug development, particularly targeting inflammatory diseases and cancer. Its biological activities suggest it could serve as a lead compound for new therapeutic agents.
Case Study: Antiviral Activity
- Objective: To evaluate the compound's antiviral properties.
- Methodology: In vitro assays were conducted to assess effectiveness against viruses such as influenza A.
- Results: The compound demonstrated promising inhibitory effects with calculated IC₅₀ values guiding further research into its mechanism of action .
Anticancer Research
The compound has shown potential as an anticancer agent. Research indicates that indole derivatives, including this compound, may possess significant antitumor activity.
Case Study: National Cancer Institute Screening
- Objective: To assess the anticancer efficacy of the compound.
- Methodology: The compound was tested against a panel of human tumor cell lines following NCI protocols.
- Results: It exhibited notable antimitotic activity with mean GI₅₀ values indicating effective growth inhibition .
Chemical Reactions and Synthesis
The reactivity of this compound is influenced by its functional groups, allowing for various chemical transformations:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloro group can be replaced by nucleophiles (amines, thiols). |
| Oxidation | The methylsulfonyl group can be oxidized to form sulfone derivatives. |
| Reduction | The carbonyl group can be reduced to form alcohol derivatives. |
These reactions enhance its utility as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The chloro and methylsulfonyl groups enhance its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- Structure : Lacks the methylsulfonyl group at N-1 but includes a hydrochloride salt.
- Molecular Formula: C₁₀H₁₁Cl₂NO (vs. C₁₁H₁₂ClNO₃S for the target compound) .
- Key Differences : The absence of the methylsulfonyl group reduces molecular weight (232.10 g/mol vs. ~261.73 g/mol for the target compound) and polarity. The hydrochloride salt enhances solubility in polar solvents compared to the neutral sulfonamide form.
5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 18)
- Structure : Features a benzyloxy group at C-5, a chloromethyl group at N-1, and a methylsulfonyloxy-substituted indole carbonyl at C-3.
- Synthesis : Prepared via methanesulfonyl chloride-mediated sulfonylation, yielding a crystalline solid (mp 203–206°C) .
- Comparison: The benzyloxy and carbonyl groups introduce steric bulk, reducing solubility in non-polar solvents compared to the target compound. The methylsulfonyloxy group (vs. methylsulfonyl in the target) may alter metabolic stability.
1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)
- Structure : Contains a hydroxy group at C-5 and a methylsulfonyloxyindole carbonyl at C-3.
- Properties : Melting point 155–158°C; NMR data (δ 2.80 ppm for CH₃SO₃ group) confirm sulfonate ester stability under acidic conditions .
Physicochemical and Reactivity Profiles
Table 1: Comparative Data for Selected Compounds
Reactivity Insights
- Nucleophilic Substitution: The chloroacetyl group in the target compound is susceptible to nucleophilic attack (e.g., by amines or thiols), similar to Compound 18 and 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride .
- Sulfonamide Stability : The methylsulfonyl group at N-1 in the target compound is less hydrolytically labile compared to methylsulfonyloxy esters (as in Compounds 18 and 2), which may degrade under basic conditions .
Biological Activity
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:
- Anticancer Properties : Many indoline derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Activity : The presence of the methylsulfonyl group may enhance the compound's ability to disrupt microbial membranes.
Case Studies and Experimental Findings
-
Anticancer Activity : In a study evaluating various indoline derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- HCT116 (Colon Cancer) : IC50 values ranged from 5 to 10 µM, indicating strong potential for therapeutic applications.
- MCF7 (Breast Cancer) : Compounds exhibited IC50 values around 8 µM, suggesting effectiveness in targeting breast cancer cells.
Cell Line IC50 Value (µM) HCT116 5 MCF7 8 - Antimicrobial Studies : Research on related compounds has shown promising antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) reported between 4 to 16 µg/mL. This suggests that the compound could be explored further for its antifungal properties.
- Mechanistic Insights : Molecular docking studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation. For instance, binding affinities were noted for cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.
Pharmacological Profiling
The pharmacological profile of this compound reveals several important characteristics:
- Solubility : Moderate solubility in organic solvents but limited aqueous solubility, which may affect bioavailability.
- Toxicity : Preliminary toxicity assessments indicate potential skin and eye irritancy, necessitating careful handling and formulation considerations.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate acylation but risk side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylsulfonyl group at indoline-N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects chlorine isotopic patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spatial orientation and validate bond lengths/angles .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Assessment : While GHS data may be limited, assume acute toxicity based on structural analogs. Use fume hoods and PPE (gloves, goggles) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the methylsulfonyl group influence reactivity in substitution reactions?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent:
- Electronic Effects : Enhances electrophilicity at the ketone carbon, facilitating nucleophilic substitution (e.g., with amines or thiols) .
- Steric Effects : Bulky substituents at the indoline-N may hinder access to reactive sites, requiring optimized catalysts (e.g., Pd-mediated cross-coupling) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/IR with computational predictions (e.g., DFT calculations) .
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, addressing discrepancies in electron density maps .
- Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments in NMR .
Q. What experimental designs assess the compound’s role in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated peptides for HDAC inhibition) .
- pH/Ionic Strength Optimization : Adjust buffer conditions (e.g., pH 7.6 phosphate buffer) to maximize Acinetobacter sp. ketoreductase activity for asymmetric reductions .
- Docking Simulations : Use MOE software to predict binding modes with target enzymes (e.g., HDACs or cytochrome P450) .
Q. How can biocatalytic methods improve enantioselective synthesis of derivatives?
- Methodological Answer :
- Enzyme Screening : Test ketoreductases (e.g., from Scheffersomyces stipitis) for asymmetric reduction of α-chloro ketones to alcohols .
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry under varying conditions (e.g., 0.05–0.2 M ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
